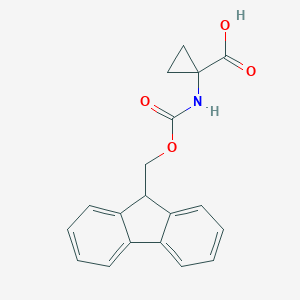

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

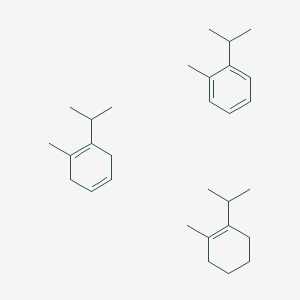

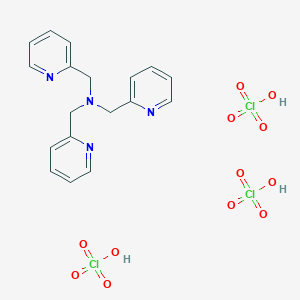

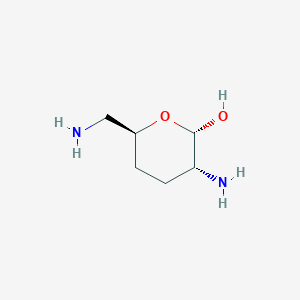

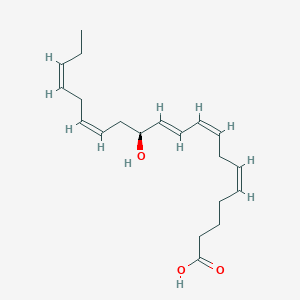

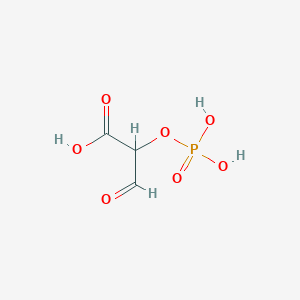

The synthesis of related cyclopropane-carboxylic acids involves multistep chemical processes, starting from precursors like tetrafluoro benzene or dihydro benzene derivatives. These syntheses often employ methods such as cyclopropanation, Curtius rearrangement, and nucleophilic ring opening, demonstrating the complexity and versatility in generating these compounds. For example, cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by rearrangement and deprotection strategies can lead to amino cyclopropane-carboxylic acids (Sloan et al., 1997).

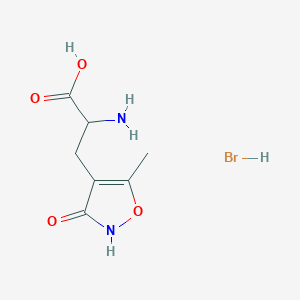

Molecular Structure Analysis

The crystal structure analyses reveal intricate details about the spatial arrangement of atoms within cyclopropane-carboxylic acid derivatives. X-ray crystallography has been a valuable tool in determining these structures, which often show characteristic ring conformations and bonding patterns essential for their biological and chemical reactivity (Lu et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis of Amino Acids

The compound is instrumental in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids, as demonstrated by Ellmerer-Müller et al. (1998) using the Arndt-Eistert protocol for high yield and enantiomerically pure results (Ellmerer-Müller et al., 1998). Additionally, Šebesta and Seebach (2003) prepared N-Fmoc-protected β2-homoamino acids with proteinogenic side chains using a similar compound (Šebesta & Seebach, 2003).

Enzyme Inhibition Studies

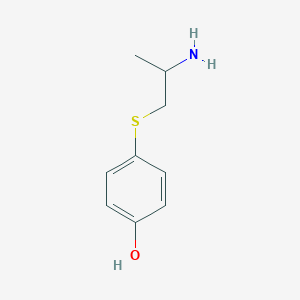

The derivative of this compound has been used in the study of enzyme inhibitors. For instance, Ahmad et al. (1992) synthesized racemic 2,3-methano-m-tyrosines from a related monoester, finding it to be a potent inhibitor of L-aromatic amino acid decarboxylase (Ahmad, Phillips, & Stammer, 1992).

Self-Assembled Structures

Research by Gour et al. (2021) explored the self-assembled structures formed by Fmoc modified aliphatic amino acids, which includes derivatives of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid. This research provides insights into novel self-assembled architectures for potential functional applications (Gour et al., 2021).

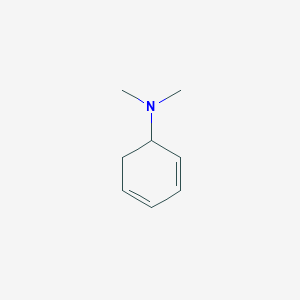

Surfactant Research

In the field of nanotechnology, Cousins et al. (2009) utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids, a class to which the compound belongs, as surfactants for carbon nanotubes. This study highlights its potential in creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Peptide Synthesis

The compound is also significant in peptide synthesis. Paladino et al. (1993) described its use in the asymmetric synthesis of derivatives for incorporation into biologically active peptides (Paladino, Guyard, Thurieau, & Fauchère, 1993). Moreover, Gregar and Gervay-Hague (2004) used a similar derivative in the solid-phase synthesis of oligomers (Gregar & Gervay-Hague, 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPOISJKHBLNPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)

![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)